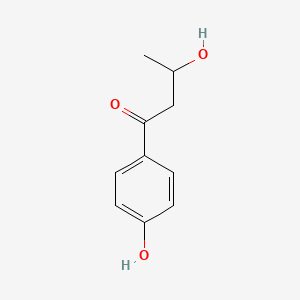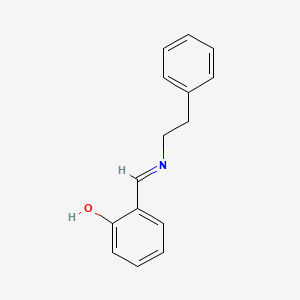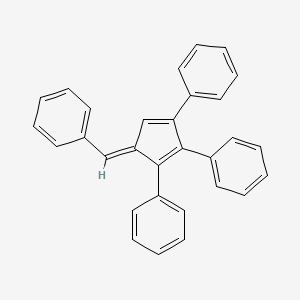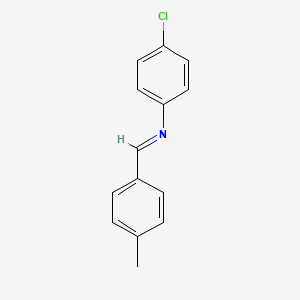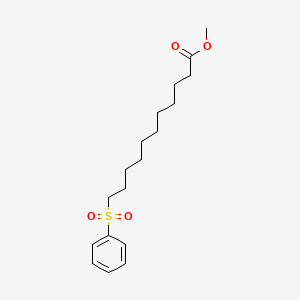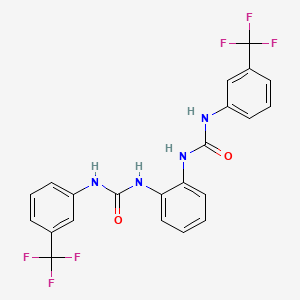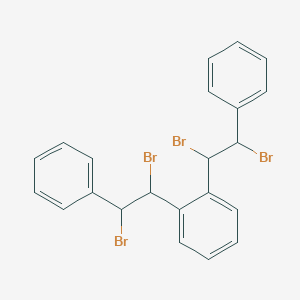
1,2-Bis(alpha,beta-dibromophenethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(alpha,beta-dibromophenethyl)benzene: is a chemical compound with the molecular formula C22H18Br4 and a molecular weight of 602.005 g/mol . This compound is characterized by the presence of bromine atoms attached to phenethyl groups, which are in turn connected to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(alpha,beta-dibromophenethyl)benzene can be synthesized through a multi-step process involving the bromination of phenethylbenzene derivatives. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(alpha,beta-dibromophenethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding phenethylbenzene derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted phenethylbenzene derivatives.
- Reduced phenethylbenzene compounds.
- Oxidized products depending on the specific oxidizing agent used .
Applications De Recherche Scientifique
1,2-Bis(alpha,beta-dibromophenethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(alpha,beta-dibromophenethyl)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity is primarily driven by the presence of the bromine atoms .
Comparaison Avec Des Composés Similaires
- 1,2-Bis(bromomethyl)benzene
- 1,2-Bis(dichlorophosphino)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 1,2-Bis(2,4,6-trimethylbenzoyl)benzene
Comparison: 1,2-Bis(alpha,beta-dibromophenethyl)benzene is unique due to the specific positioning of the bromine atoms on the phenethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. This unique structure makes it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
18629-93-1 |
|---|---|
Formule moléculaire |
C22H18Br4 |
Poids moléculaire |
602.0 g/mol |
Nom IUPAC |
1,2-bis(1,2-dibromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C22H18Br4/c23-19(15-9-3-1-4-10-15)21(25)17-13-7-8-14-18(17)22(26)20(24)16-11-5-2-6-12-16/h1-14,19-22H |
Clé InChI |
YSPIMIGNBZAYHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2C(C(C3=CC=CC=C3)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


